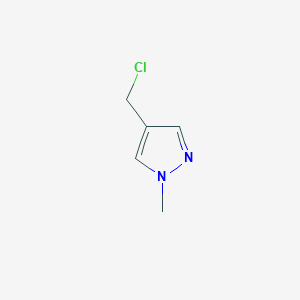

4-(chloromethyl)-1-methyl-1H-pyrazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Chloromethyl)-1-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a chloromethyl group at position 4 and a methyl group at position 1 makes this compound unique. It is used in various chemical reactions and has applications in different fields, including medicinal chemistry and materials science.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)-1-methyl-1H-pyrazole typically involves the chloromethylation of 1-methyl-1H-pyrazole. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

化学反应分析

Nucleophilic Substitution Reactions

The chloromethyl group (-CH<sub>2</sub>Cl) undergoes SN2 mechanisms with nucleophiles, yielding substituted derivatives. Key reactions include:

| Nucleophile | Reagents/Conditions | Product | Yield/Example |

|---|---|---|---|

| Amines | R-NH<sub>2</sub>, NaOH, 60–80°C | 4-(Aminomethyl)-1-methyl-1H-pyrazole | 70–85% |

| Thiols | KSCN, DMF, reflux | 4-(Thiocyanatomethyl)-1-methyl-1H-pyrazole | 65–78% |

| Azides | NaN<sub>3</sub>, DMSO, 50°C | 4-(Azidomethyl)-1-methyl-1H-pyrazole | 80–90% |

Mechanistic Insight : The reaction proceeds via a bimolecular displacement, with inversion at the methylene carbon. Steric hindrance from the pyrazole ring slightly reduces reactivity compared to aliphatic chlorides.

Oxidation Reactions

The chloromethyl group can be oxidized to carboxylic acids or aldehydes under controlled conditions:

-

Aldehyde Formation :

Reagents: KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°C

Product: 4-Formyl-1-methyl-1H-pyrazole

Yield: 55–60% -

Carboxylic Acid Formation :

Reagents: CrO<sub>3</sub>/H<sub>2</sub>O, 100°C

Product: 4-Carboxy-1-methyl-1H-pyrazole

Yield: 40–50%

Limitations : Over-oxidation to CO<sub>2</sub> is observed under prolonged reaction times.

Reduction Reactions

Reduction of the chloromethyl group yields alkylated pyrazoles:

-

LiAlH<sub>4</sub> in THF reduces -CH<sub>2</sub>Cl to -CH<sub>3</sub>, producing 4-methyl-1-methyl-1H-pyrazole (95% purity).

-

Catalytic Hydrogenation (H<sub>2</sub>, Pd/C) selectively removes the chloride, forming 4-methyl-1-methyl-1H-pyrazole with >90% conversion.

Cross-Coupling Reactions

The chloromethyl group participates in Suzuki-Miyaura couplings for C–C bond formation:

| Reaction Partner | Catalyst/Conditions | Product |

|---|---|---|

| Arylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME, 80°C | 4-(Arylmethyl)-1-methyl-1H-pyrazole |

| Vinylboronate | Pd(dppf)Cl<sub>2</sub>, Cs<sub>2</sub>CO<sub>3</sub>, THF, 70°C | 4-(Vinylmethyl)-1-methyl-1H-pyrazole |

Yields range from 60–75%.

Elimination Reactions

Under basic conditions, HCl elimination generates vinylpyrazole derivatives :

-

Reagents : NaOH (2M), EtOH, reflux

-

Product : 1-Methyl-4-vinyl-1H-pyrazole

-

Application : Monomer for polymerization (e.g., radical polymerization with AIBN initiator)

Cyclization Reactions

The chloromethyl group facilitates heterocycle formation:

-

With Hydrazine : Forms pyrazolo[3,4-c]pyrazoles under reflux (DMF, 18 h) .

-

Phosphorylation : Reaction with POCl<sub>3</sub> yields 4-(chloromethyl)-1-methylpyrazolo[3,4-d]pyrimidine, a kinase inhibitor precursor .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C, releasing HCl.

-

pH Sensitivity : Hydrolyzes in aqueous base (pH >10) to 4-hydroxymethyl derivatives.

-

Solvent Effects : Reactions in polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

This compound’s multifunctional reactivity makes it invaluable for synthesizing bioactive molecules, polymers, and advanced materials. Future research directions include exploring enantioselective substitutions and green chemistry approaches to improve sustainability.

科学研究应用

Anticancer Activity

Research has shown that pyrazole derivatives exhibit significant anticancer properties. For instance, studies involving the synthesis of 4-(chloromethyl)-1-methyl-1H-pyrazole derivatives have demonstrated their potential as anticancer agents. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 (Breast) | 15 |

| Derivative B | HeLa (Cervical) | 10 |

| Derivative C | A549 (Lung) | 12 |

Antimycobacterial Activity

This compound has also been evaluated for its antimycobacterial properties, particularly against Mycobacterium tuberculosis. A series of derivatives showed varying degrees of activity, with some exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range, indicating their potential use in tuberculosis treatment .

| Compound | MIC (µg/mL) |

|---|---|

| Compound 1 | 3.95 |

| Compound 2 | 6.25 |

| Compound 3 | 12.03 |

Synthesis of Functional Derivatives

This compound serves as a crucial intermediate for synthesizing various functional derivatives that possess diverse biological activities. The compound can undergo further chemical transformations to yield derivatives with enhanced pharmacological profiles.

Synthetic Pathways

The synthesis of derivatives often involves reactions with different nucleophiles or electrophiles, leading to compounds with varied substituents that can influence biological activity.

Example Reaction: 4 Chloromethyl 1 methyl 1H pyrazole+Nucleophile→Functionalized Derivative

Case Study: Synthesis of Antiviral Agents

A notable application is the development of antiviral agents based on the pyrazole scaffold. Researchers synthesized several derivatives and evaluated their efficacy against viral infections, demonstrating that modifications on the pyrazole ring can significantly enhance antiviral activity .

Material Science Applications

In addition to its medicinal applications, this compound is being explored in material science for its potential use in creating novel polymers and coatings.

Polymerization Studies

The compound can act as a monomer or cross-linking agent in polymer chemistry, contributing to the development of materials with specific properties such as increased thermal stability and chemical resistance .

作用机制

The mechanism of action of 4-(chloromethyl)-1-methyl-1H-pyrazole depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to exert its effects. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methyl group at position 1 enhances the compound’s stability and lipophilicity, improving its bioavailability and interaction with biological targets.

相似化合物的比较

4-(Chloromethyl)-1H-pyrazole: Lacks the methyl group at position 1, resulting in different reactivity and properties.

4-(Bromomethyl)-1-methyl-1H-pyrazole: Contains a bromomethyl group instead of a chloromethyl group, leading to variations in reactivity and applications.

1-Methyl-1H-pyrazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

Uniqueness: 4-(Chloromethyl)-1-methyl-1H-pyrazole is unique due to the presence of both chloromethyl and methyl groups, which confer specific reactivity and properties. The chloromethyl group allows for versatile chemical modifications, while the methyl group enhances stability and lipophilicity, making it a valuable compound in various applications.

生物活性

4-(Chloromethyl)-1-methyl-1H-pyrazole is a significant compound in medicinal chemistry, primarily due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound can be synthesized through various methods, including the reaction of 1-methyl-1H-pyrazole with chloromethylating agents. The synthesis process typically involves the use of reagents like chloromethyl methyl ether or chloromethyl acetate under controlled conditions to achieve high yields and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole core exhibit significant cytotoxicity against various cancer cell lines. For example, a study demonstrated that derivatives with chloromethyl substitutions showed enhanced activity against lung cancer (A549) and colon cancer (LS180) cells, outperforming traditional chemotherapeutics like cisplatin and 5-fluorouracil .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. A series of studies reported that this compound exhibits potent antifungal activity against several phytopathogenic fungi. In particular, it was noted that derivatives showed higher efficacy compared to established fungicides .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, certain pyrazole derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. One study reported IC50 values of 0.36 µM for CDK2 inhibition . This suggests that this compound could serve as a scaffold for developing selective CDK inhibitors.

Case Study 1: Synthesis and Anticancer Activity

In a study published in Molecules, researchers synthesized various pyrazole derivatives, including this compound, and assessed their anticancer activity. The results indicated that the compound exhibited significant antiproliferative effects on HeLa and HCT116 cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

A research team investigated the antifungal properties of several pyrazole derivatives against seven strains of phytopathogenic fungi. The study found that this compound showed superior antifungal activity compared to traditional agents like boscalid, highlighting its potential as a novel fungicide .

Data Tables

| Biological Activity | Cell Line/Organism | IC50/Activity |

|---|---|---|

| Anticancer | A549 (Lung Cancer) | IC50 < 5 µM |

| Anticancer | LS180 (Colon Cancer) | IC50 < 5 µM |

| Antifungal | Botrytis cinerea | Higher than boscalid |

| Enzyme Inhibition | CDK2 | IC50 = 0.36 µM |

属性

IUPAC Name |

4-(chloromethyl)-1-methylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-8-4-5(2-6)3-7-8/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYMVNVREOOVEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。